methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-10-21-15(16(19)20-2)14(11)17-13(18)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYSBCONRSICAE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C=CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate typically involves the condensation of a thiophene derivative with an appropriate amide and esterifying agent. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with phenylprop-2-enamide under acidic or basic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has been explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation through different mechanisms, such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Case Study : A recent study investigated the anticancer effects of thiophene derivatives in vitro, demonstrating that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Materials Science
In materials science, this compound is being studied for its potential use in creating new polymers and coatings due to its unique thiophene structure, which can enhance electrical conductivity and thermal stability.
Application Example : Researchers are exploring the incorporation of this compound into conductive polymer matrices to improve their performance in electronic devices .
Agricultural Chemistry
The compound may also find applications in agrochemicals as a potential pesticide or herbicide. Its structural analogs have shown effectiveness against specific pests and could lead to the development of new crop protection agents.
Research Insight : Preliminary studies suggest that thiophene-based compounds exhibit insecticidal properties, making them candidates for further exploration as environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several thiophene-2-carboxylate derivatives documented in pharmaceutical impurity catalogs and synthesis studies. Below is a comparative analysis:
Key Observations:
This may enhance binding to hydrophobic enzyme pockets or ion channels . Articaine-related compounds (e.g., Related Compound A) with shorter alkyl chains exhibit reduced steric hindrance, favoring metabolic stability and solubility .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise stereochemical control (E-configuration), contrasting with simpler amine condensations in Ethylarticaine derivatives .
- Microwave-assisted methods (e.g., ) could improve yield for similar thiophene derivatives, though this remains untested for the target compound .
Pharmacopoeial Relevance :
- Unlike the target compound, Ethylarticaine and Related Compound A are well-documented impurities in articaine hydrochloride, a widely used dental anesthetic. Their structural validation relies on crystallography and NMR, as per pharmacopeial standards .
Physicochemical Properties: The cinnamamide group in the target compound may reduce aqueous solubility compared to Ethylarticaine’s hydrophilic ethylamino-propanoylamino substituent. This could limit bioavailability without formulation adjustments .
Biological Activity
Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate, a compound with the CAS number 677706-78-4, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiophene moiety is recognized for its significant role in drug discovery, exhibiting various pharmacological properties including anti-inflammatory, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 301.4 g/mol. The structure features a thiophene ring that enhances its interaction with biological targets due to its electron-rich characteristics and potential for hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 677706-78-4 |
| Purity | Min. 95% |
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, possess anticancer properties. Studies have shown that compounds with thiophene rings can inhibit the activity of specific kinases involved in cancer progression. For instance, the planarity of the thiophene ring enhances ligand binding to receptors associated with apoptosis modulation.
Anti-inflammatory Properties
Thiophene derivatives are also noted for their anti-inflammatory effects. They target cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial enzymes in the inflammatory response. The hydrophobic nature of the thiophene ring contributes to better membrane permeability, thereby increasing efficacy as anti-inflammatory agents.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Thiophenes are known to scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of thiophene derivatives. Modifications on the thiophene ring can significantly alter their pharmacological properties. For example, substituents on the phenyl group or variations in the carboxylate functionality can enhance selectivity and potency against specific biological targets.
Case Studies
- Case Study on Anticancer Activity : A study published in Medicinal Chemistry demonstrated that a series of thiophene derivatives exhibited potent cytotoxicity against various cancer cell lines. This compound was among those tested, showing significant inhibition of cell proliferation in breast cancer models.
- Case Study on Anti-inflammatory Effects : In an experimental model of inflammation, thiophene derivatives were administered to assess their impact on edema formation. Results indicated that this compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
